molecular formula C18H21FN2O3S B2432249 5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide CAS No. 1797860-07-1

5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2432249
CAS RN: 1797860-07-1
M. Wt: 364.44
InChI Key: KULCTUJVCZOOPN-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2-methoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs. The molecule also contains a 5-fluoro-2-methoxyphenyl group and a 1-phenylpyrrolidin-2-ylmethyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific conditions and reagents present. Generally, sulfonamides are known to participate in a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, sulfonamides are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Photodynamic Therapy Potential

The synthesis and characterization of novel benzenesulfonamide derivatives, including those with fluorescence and singlet oxygen generation capabilities, highlight potential applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in PDT for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Anti-inflammatory and Anticancer Activity

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom at specific positions significantly enhances COX-2 inhibition potency and selectivity. This characteristic is crucial for the development of treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, underscoring the importance of fluorine-substituted benzenesulfonamides in medicinal chemistry (Hashimoto et al., 2002).

Enantioselective Fluorination

The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a novel electrophilic fluorinating reagent by Yasui et al. (2011) showcases the application of benzenesulfonamide derivatives in achieving high enantioselectivity in fluorination reactions. This advancement is significant for synthesizing enantiomerically pure compounds, a critical aspect in drug development and synthesis of biologically active molecules (Yasui et al., 2011).

Crystal Structure Analysis for Drug Design

The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide provided by Rodrigues et al. (2015) contribute to the understanding of the molecular interactions and supramolecular architecture of benzenesulfonamide derivatives. This knowledge aids in the design of new drugs by revealing how structural modifications can influence molecular interactions and drug-receptor affinity (Rodrigues et al., 2015).

Anticancer Agents Development

Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives containing the benzenesulfonamide moiety and evaluated their anticancer effects on various cancer cell lines. These derivatives showed significant inhibitory activity, particularly against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29) cells. The findings suggest that benzenesulfonamide derivatives can be potent anticancer agents, offering new avenues for the development of targeted cancer therapies (Tsai et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamide-containing drugs act as inhibitors of enzymes, but without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and use. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its biological activity and potential therapeutic uses. If it shows promising activity in initial studies, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

5-fluoro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-24-17-10-9-14(19)12-18(17)25(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULCTUJVCZOOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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